Cordifolioside A vs. Syringin and Cordioside: Binding Affinity and Molecular Stability in SARS-CoV-2 Mpro In Silico Assay
In a comparative in silico study, Cordifolioside A demonstrated superior binding stability to the SARS-CoV-2 main protease (Mpro) compared to the related Tinospora cordifolia compounds syringin and cordioside. Molecular dynamics (MD) simulation and MM/GBSA calculations were used to validate docking results, revealing that Cordifolioside A and syringin formed more stable complexes with the target protein than cordioside [1]. Furthermore, a separate docking and binding energy study indicated that Cordifolioside A had the highest binding affinity among the tested compounds, resulting in a conformational change in the S1-RBD that hindered protein activity [2].
| Evidence Dimension | Molecular Dynamics (MD) Stability and Binding Affinity |
|---|---|
| Target Compound Data | Cordifolioside A: More stable complex with Mpro than cordioside; highest binding affinity leading to conformational change in S1-RBD. |
| Comparator Or Baseline | Syringin: Comparable stability to Cordifolioside A; Cordioside: Less stable complex. |
| Quantified Difference | Qualitative statement from MD simulation: Cordifolioside A and syringin were more stable than cordioside. Binding energy values not provided in abstract. |
| Conditions | In silico molecular docking and molecular dynamics (MD) simulation using AutoDock and MM/GBSA; target was SARS-CoV-2 Mpro. |
Why This Matters
This evidence establishes Cordifolioside A as the preferred candidate for further antiviral research and structure-activity relationship (SAR) studies among the tested T. cordifolia phytochemicals.
- [1] In silico Exploration of Dakshina Kannada Medicinal Plants as Anti- SARS-CoV-2 Agents by Molecular Docking and Simulation Approaches. Lett Drug Des Discov. 2023;20(10):1551-1562. View Source
- [2] OUCI (Open Ukrainian Citation Index). Cordifolioside-A demonstrated better binding affinity and stability. (Referencing original research). View Source
